1-Cyclopropoxy-3,5-difluorobenzene
Overview
Description
1-Cyclopropoxy-3,5-difluorobenzene is a chemical compound with the molecular formula C9H8F2O . It has an average mass of 170.156 Da and a monoisotopic mass of 170.054321 Da .
Synthesis Analysis
The synthesis of 1-Cyclopropoxy-3,5-difluorobenzene involves two stages . In the first stage, cyclopropyl 3,5-difluorophenyl ether reacts with n-butyllithium in tetrahydrofuran at -78℃ for 20 minutes . In the second stage, chloroformic acid ethyl ester is added to the reaction mixture in tetrahydrofuran and stirred for 5 more minutes . The reaction mixture is then diluted with ether and brine, and the organic portion is dried over sodium sulfate, filtered, and concentrated .Molecular Structure Analysis
The InChI code for 1-Cyclopropoxy-3,5-difluorobenzene is 1S/C9H8F2O/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 . The InChI key is DZBAABWFQKZQJS-UHFFFAOYSA-N .Scientific Research Applications
Novel Synthesis Methods
1-Cyclopropoxy-3,5-difluorobenzene and related compounds have been the focus of several innovative synthesis methods. For example, a novel method for preparing aromatic compounds containing cyclopropoxy groups, including 1-Cyclopropoxy-3,5-difluorobenzene, has been developed. This method involves a nucleophilic aromatic substitution reaction (SNAr) of fluoroaromatic compounds with cyclopropanol under mild conditions. This approach simplifies the process compared to previous methods without sacrificing yield, with tests showing a wide application scope of the method (Jin, Gao, Zhou, & Qian, 2019).
Organic Synthesis and Photophysical Properties
Research has also explored the synthesis and photophysical properties of compounds related to 1-Cyclopropoxy-3,5-difluorobenzene. For instance, the synthesis of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which are structurally related, has been achieved through palladium-catalyzed double cross-coupling reactions. These compounds exhibit unique absorption and fluorescence spectra, contributing to our understanding of fluorine's role in molecular photophysics (Shimizu, Takeda, Higashi, & Hiyama, 2011).
Application in Metal-Organic Frameworks
1-Cyclopropoxy-3,5-difluorobenzene and its derivatives have potential applications in the field of metal-organic frameworks (MOFs). For example, research on MOF-5, which includes similar fluoro-substituted benzenes, shows promising hydrogen storage capabilities. Such frameworks can adsorb hydrogen up to significant weight percentages, indicating potential for energy storage applications (Rosi, Eckert, Eddaoudi, Vodak, Kim, O'Keeffe, & Yaghi, 2003).
Ring-Opening Reactions and Cyclopropanation
The reactivity of donor-acceptor cyclopropanes, which include structures similar to 1-Cyclopropoxy-3,5-difluorobenzene, has been studied in the context of ring-opening and cyclopropanation reactions. These reactions are key in creating a variety of heterocycles and carbocycles with potential applications in pharmaceuticals and materials science (Archambeau, Miege, Meyer, & Cossy, 2015).
Exploration of Structural Opportunities
There has been exploration into the regioflexible substitution of compounds like 1,3-Difluorobenzene, which shares structural similarities with 1-Cyclopropoxy-3,5-difluorobenzene. This research demonstrates the versatility of modern organometallic methods in transforming such compounds into a variety of derivatives with different functional groups, showcasing the structural diversity achievable with fluoroaromatic compounds (Schlosser & Heiss, 2003).
Safety and Hazards
properties
IUPAC Name |
1-cyclopropyloxy-3,5-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBAABWFQKZQJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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